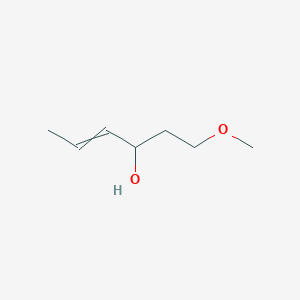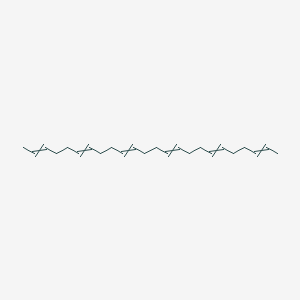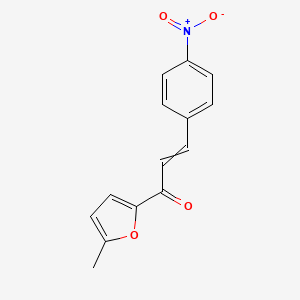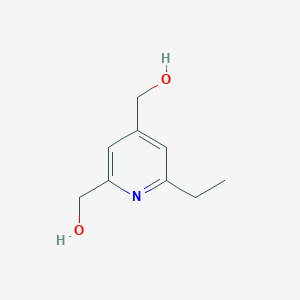![molecular formula C16H12ClN3O2 B14311381 1-[(4-Chlorophenyl)(4-nitrophenyl)methyl]-1H-imidazole CAS No. 118040-67-8](/img/structure/B14311381.png)
1-[(4-Chlorophenyl)(4-nitrophenyl)methyl]-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Chlorophenyl)(4-nitrophenyl)methyl]-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms at non-adjacent positions
Métodos De Preparación
The synthesis of 1-[(4-Chlorophenyl)(4-nitrophenyl)methyl]-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorobenzaldehyde and 4-nitrobenzaldehyde.
Condensation Reaction: These aldehydes undergo a condensation reaction with imidazole in the presence of a suitable catalyst, such as piperidine, to form the desired product.
Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures (around 60-80°C) to facilitate the formation of the imidazole derivative.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions and purification processes to ensure high yield and purity.
Análisis De Reacciones Químicas
1-[(4-Chlorophenyl)(4-nitrophenyl)methyl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Hydrolysis: The imidazole ring can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or amines.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines or thiols, and acidic or basic hydrolysis conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[(4-Chlorophenyl)(4-nitrophenyl)methyl]-1H-imidazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique chemical structure.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 1-[(4-Chlorophenyl)(4-nitrophenyl)methyl]-1H-imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions in enzymes, inhibiting their activity. Additionally, the nitrophenyl and chlorophenyl groups can interact with cellular membranes and proteins, disrupting their function and leading to antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
1-[(4-Chlorophenyl)(4-nitrophenyl)methyl]-1H-imidazole can be compared with other similar compounds, such as:
1-[(4-Chlorophenyl)(phenyl)methyl]piperazine: This compound has a similar structure but lacks the nitrophenyl group, which may result in different biological activities.
4-Chlorodiphenyl sulfone: This compound contains a sulfone group instead of an imidazole ring, leading to different chemical reactivity and applications.
1-(4-Chlorophenyl)ethanone: This compound has a simpler structure with only one aromatic ring, which may result in different chemical and biological properties.
Propiedades
Número CAS |
118040-67-8 |
|---|---|
Fórmula molecular |
C16H12ClN3O2 |
Peso molecular |
313.74 g/mol |
Nombre IUPAC |
1-[(4-chlorophenyl)-(4-nitrophenyl)methyl]imidazole |
InChI |
InChI=1S/C16H12ClN3O2/c17-14-5-1-12(2-6-14)16(19-10-9-18-11-19)13-3-7-15(8-4-13)20(21)22/h1-11,16H |
Clave InChI |
YUEPJPBMYRISMM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)N3C=CN=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,2'-[Oxybis(methylene)]bis(5-phenyl-1,3,4-oxadiazole)](/img/structure/B14311309.png)



![Dibutyl(dodecanoyloxy)[(2-ethylhexanoyl)oxy]stannane](/img/structure/B14311350.png)
![2-[(Hept-1-en-5-yn-3-yl)oxy]oxane](/img/structure/B14311353.png)





